molecular formula C11H22N4O B13482816 n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide

n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide

Cat. No.: B13482816
M. Wt: 226.32 g/mol
InChI Key: DVKAFGVFVVTMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide is a compound with the molecular formula C11H22N4O and a molecular weight of 226.32 g/mol . This compound contains an azetidine ring, a piperazine ring, and an isopropyl group, making it a unique structure in the realm of organic chemistry.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s azetidine and piperazine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H22N4O

Molecular Weight

226.32 g/mol

IUPAC Name

3-piperazin-1-yl-N-propan-2-ylazetidine-1-carboxamide

InChI

InChI=1S/C11H22N4O/c1-9(2)13-11(16)15-7-10(8-15)14-5-3-12-4-6-14/h9-10,12H,3-8H2,1-2H3,(H,13,16)

InChI Key

DVKAFGVFVVTMFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1CC(C1)N2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.